1-Butylpiperidin-3-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
Piperidine and its derivatives are among the most important synthetic fragments in the development of pharmaceuticals. researchgate.netnih.gov The piperidine framework is a common core structure in a vast number of active pharmaceutical ingredients (APIs). researchgate.netthieme-connect.com In fact, it is one of the most frequently encountered heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net
The prevalence of piperidine scaffolds in medicinal chemistry can be attributed to several key factors: researchgate.netthieme-connect.com
Modulation of Physicochemical Properties: The incorporation of a piperidine ring can influence a molecule's solubility, lipophilicity, and other properties crucial for drug-likeness. researchgate.netthieme-connect.com
Enhancement of Biological Activities: The three-dimensional structure of the piperidine ring can provide an optimal orientation for interacting with biological targets, thereby enhancing potency and selectivity. researchgate.netthieme-connect.com
Improvement of Pharmacokinetic Properties: Piperidine moieties can positively affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netthieme-connect.com
Versatile Synthetic Handle: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for drug discovery. nih.gov
Derivatives of piperidine are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub
Overview of 1-Butylpiperidin-3-ol's Role as a Synthetic Precursor and Intermediate
This compound serves as a valuable precursor and intermediate in organic synthesis. ontosight.ai Its bifunctional nature, possessing both a secondary alcohol and a tertiary amine, allows for a variety of chemical transformations. The hydroxyl group can be oxidized to a ketone or undergo etherification and esterification reactions. The tertiary amine can participate in reactions such as salt formation.
This compound and its derivatives are particularly useful in the synthesis of more complex molecules with potential therapeutic applications, especially those targeting the central nervous system. ontosight.ai For instance, substituted piperidines are synthesized for their potential as dopamine (B1211576) D4 receptor antagonists, which are being investigated for the treatment of conditions like glioblastoma. nih.gov The synthesis of such complex molecules often involves the use of piperidine-containing building blocks that are strategically modified. nih.gov
The synthesis of various piperidine derivatives often starts from commercially available and structurally related materials. acs.org For example, the synthesis of certain pharmacologically active compounds has utilized piperidine intermediates that are subsequently elaborated. acs.org The development of efficient synthetic routes to key intermediates is a critical aspect of process chemistry for active pharmaceutical ingredients. researchgate.net
Scope and Research Focus of the Outline
This article focuses exclusively on the chemical aspects of this compound. The subsequent sections will delve into its chemical and physical properties, methods of synthesis, and its application as a reagent and precursor in the creation of other chemical entities. The discussion will be grounded in its role as a building block in organic synthesis and its relationship to the broader importance of piperidine scaffolds in chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33531-28-1 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-butylpiperidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-6-10-7-4-5-9(11)8-10/h9,11H,2-8H2,1H3 |
InChI Key |
UISZWADDKPLXNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC(C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes for 1-Butylpiperidin-3-ol and its Analogs
Direct Alkylation and Reductive Amination Strategies
Direct alkylation and reductive amination represent straightforward and efficient methods for the synthesis of N-substituted piperidines like this compound.
Direct Alkylation: This approach typically involves the reaction of a piperidine (B6355638) precursor, such as 3-hydroxypiperidine (B146073), with an appropriate alkylating agent. For instance, the synthesis of N-substituted piperidines can be achieved by reacting the parent piperidine with an alkyl halide, such as butyl bromide, in the presence of a base. mdpi.com The base, often potassium carbonate or triethylamine, neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. This method is a common and practical route for introducing the butyl group onto the piperidine nitrogen.
Reductive Amination: Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com In the context of this compound synthesis, this could involve the reaction of 3-hydroxypiperidine with butyraldehyde. rsc.org The reaction is typically carried out in the presence of a reducing agent that selectively reduces the iminium ion in situ. masterorganicchemistry.com Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comrsc.org Reductive amination offers the advantage of avoiding over-alkylation, which can sometimes be an issue with direct alkylation methods. masterorganicchemistry.com
| Method | Starting Materials | Reagents | Key Features |
| Direct Alkylation | 3-Hydroxypiperidine, Butyl Bromide | Base (e.g., K₂CO₃, Et₃N) | Straightforward, common for N-alkylation. |
| Reductive Amination | 3-Hydroxypiperidine, Butyraldehyde | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Avoids over-alkylation, versatile. masterorganicchemistry.com |
Multi-step Total Synthesis Approaches
Multi-step total synthesis provides a pathway to complex piperidine structures, including analogs of this compound, often starting from acyclic or simpler cyclic precursors. These routes offer a high degree of control over the final structure and stereochemistry.
One common strategy involves the use of readily available chiral starting materials, such as amino acids. For example, L-glutamic acid can serve as a starting point for the synthesis of enantiomerically pure 3-aminopiperidine derivatives. researchgate.netniscair.res.in This process typically involves several key transformations, including:
Esterification of the carboxylic acid groups. researchgate.netniscair.res.in
Reduction of the esters to diols, often using reducing agents like sodium borohydride. researchgate.netniscair.res.in
Conversion of the diol to a ditosylate. researchgate.netniscair.res.in
Cyclization with a primary amine, such as butylamine, to form the piperidine ring. researchgate.netniscair.res.in This final step introduces the N-butyl substituent.
Another approach utilizes ring-closing metathesis (RCM) as a key step to construct the piperidine ring. This powerful reaction has been employed in the synthesis of various natural products containing piperidine cores. acs.org The synthesis of substituted piperidones, which can be subsequently reduced to piperidinols, has also been achieved through multi-step sequences involving key reactions like the Wittig reaction. acs.org Furthermore, some syntheses begin with substituted pyridines, which are then reduced to the corresponding piperidines. mdpi.com
Enantioselective Synthesis and Stereocontrol Methods
The synthesis of specific stereoisomers of this compound and its analogs is crucial, as the biological activity of chiral molecules often depends on their stereochemistry. Several methods have been developed to achieve high levels of stereocontrol.
One approach is to start with a chiral precursor, as seen in syntheses originating from L-glutamic acid, which naturally leads to enantiomerically enriched products. researchgate.netresearchgate.net Asymmetric catalysis is another powerful tool. For example, proline-catalyzed α-aminooxylation and α-amination of aldehydes have been used to create chiral building blocks for the synthesis of (S)-3-hydroxypiperidine with high enantiomeric excess. researchgate.net
Stereocontrolled reductions of ketone precursors are also employed to establish the desired stereochemistry at the C-3 position. Furthermore, stereoselective alkylations and other carbon-carbon bond-forming reactions can be used to introduce substituents at various positions on the piperidine ring with a high degree of stereocontrol. acs.orgrsc.org The choice of reagents and reaction conditions is critical for achieving the desired diastereoselectivity in these transformations. rsc.orgnih.govresearchgate.net
Stereoisomer Resolution and Purification Techniques
When an enantioselective synthesis is not employed, the resulting racemic mixture of stereoisomers must be separated, a process known as resolution. A classical method for resolving amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives. researchgate.net The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. researchgate.net Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the amine.
Chromatographic techniques are also indispensable for the purification of stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating enantiomers on an analytical and sometimes preparative scale. acs.org
Functional Group Interconversions and Derivatization
Modifications at the Hydroxyl Group
The hydroxyl group at the C-3 position of this compound is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives.
One common transformation is the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. uni-regensburg.de These sulfonate esters are excellent substrates for nucleophilic substitution reactions, enabling the introduction of various functional groups with inversion of stereochemistry. ub.edu
The hydroxyl group can also be converted to an ether or an ester. Etherification can be carried out under Williamson ether synthesis conditions, while esterification can be achieved by reaction with an acyl chloride or a carboxylic acid under appropriate conditions. These modifications can significantly alter the physical, chemical, and biological properties of the parent molecule.
Alterations to the N-Butyl Moiety and Analogous Alkyl Chains
The N-butyl group of this compound is a common starting point for synthetic modification. The nitrogen atom of the piperidine ring readily undergoes nucleophilic substitution, allowing for the introduction of a wide array of alkyl and aryl substituents. A primary method for this transformation is the alkylation of a piperidine precursor with various alkyl halides.
A general approach involves the reaction of a suitably substituted piperidine, such as 4-benzylpiperidine (B145979) or 4-picoline-derived piperidines, with an alkyl halide like butyl bromide or benzyl (B1604629) bromide in the presence of a base. mdpi.com For instance, the synthesis of N-substituted piperidine alcohols can be achieved by treating the parent piperidine with bromoethanol in the presence of potassium carbonate to yield the corresponding N-(2-hydroxyethyl)piperidine. mdpi.com This method forms the basis for creating a library of analogs with diverse N-alkyl chains.
Another key strategy is the reductive amination of piperidones. This procedure offers significant advantages over classical methods like the Dieckman approach, particularly in its compatibility with acid-sensitive functional groups. researchgate.net The use of sodium triacetoxyborohydride (NaBH(OAc)₃) has proven effective for the reductive amination of piperidones, yielding N-substituted products with consistently high yields and fewer side products compared to reagents like NaBH₃CN or catalytic hydrogenation. researchgate.net
Research into dopamine (B1211576) D4 receptor antagonists has led to the synthesis of a series of N-alkylated piperidine derivatives. mdpi.com These syntheses demonstrate the straightforward coupling of a piperidine core with different alkyl bromides, such as butyl bromide and benzyl bromide, to produce the desired N-substituted analogs. mdpi.com
Table 1: Examples of N-Substituent Modifications on a Piperidine Core
| Piperidine Precursor | Alkylating/Acylating Agent | N-Substituent | Reference |
| 4-Benzylpiperidine | 2-Bromoethanol | 2-Hydroxyethyl | mdpi.com |
| 4-Butylpiperidine | 2-Bromoethanol | 2-Hydroxyethyl | mdpi.com |
| Piperidine 26 | Butyl bromide | Butyl | mdpi.com |
| Piperidine 26 | Benzyl bromide | Benzyl | mdpi.com |
| N-[3-(Piperidin-4-yl)phenyl]acetamide | N-(2-bromoethyl)phthalimide | 2-(Phthalimido)ethyl | jst.go.jp |
Ring Substitutions and Modifications of the Piperidine Core
Modifications to the piperidine ring itself are crucial for developing analogs with tailored properties. These substitutions can be introduced at various positions on the heterocyclic core through several synthetic routes.
One common method involves starting with a pre-functionalized piperidine ring. For example, the synthesis of Kv1.3 blockers utilized a 4-phenylpiperidin-4-ol (B156043) fragment, which was subsequently modified. nih.gov Analogs were created by removing the 4-phenyl ring to produce a piperidin-3-ol or piperidin-4-ol structure. nih.gov The synthesis often begins with the alkylation of a key piperidine precursor, which can be accelerated using microwave heating in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov
A versatile approach to creating substituted piperidines starts from non-piperidine precursors. A multi-step route beginning with the natural amino acid L-glutamic acid has been developed to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. researchgate.netniscpr.res.in This pathway involves esterification, Boc-protection, reduction of the resulting diester to a diol, and subsequent tosylation. The resulting ditosylate is then cyclized by reacting with various amines to form the substituted piperidine ring. researchgate.netniscpr.res.in The success of this cyclization is dependent on the nucleophilicity and steric bulk of the amine used. researchgate.net
Furthermore, multi-component reactions provide an efficient means to construct highly substituted piperidine scaffolds. researchgate.net These one-pot domino reactions can involve the condensation of β-ketoesters, aromatic aldehydes, and various amines, catalyzed by substances like saccharin, to yield 1,2,3,4,6-pentasubstituted piperidines with excellent diastereoselectivity. researchgate.net
Table 2: Synthesis of Substituted Piperidines via Ring Modification Strategies
| Starting Material | Key Transformation | Resulting Piperidine Structure | Reference |
| L-Glutamic Acid | Cyclization of ditosylate with amine | 3-(N-Boc-amino)piperidine | researchgate.netniscpr.res.in |
| Diphenoxylate Analog | Removal of 4-phenyl ring | Piperidine-3-ol analog | nih.gov |
| Divinyl Ketones | Double aza-Michael reaction | Chiral 2-substituted 4-piperidone | acs.org |
| β-Ketoesters, Aldehydes, Amines | One-pot domino reaction | Polyfunctionalized piperidines | researchgate.net |
Application of Advanced Catalytic Systems in Synthesis
The synthesis of piperidine derivatives has greatly benefited from the development of advanced catalytic systems, which offer improved efficiency, selectivity, and milder reaction conditions.
Rhodium-catalyzed asymmetric carbometalation represents a significant advancement for producing enantioenriched 3-substituted piperidines. nih.gov This strategy involves a three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric reductive Heck reaction of an aryl or vinyl boronic acid with the resulting dihydropyridine, followed by a final reduction. nih.gov This method demonstrates broad functional group tolerance and yields 3-substituted tetrahydropyridines with high enantioselectivity, which are valuable precursors to chiral piperidines. nih.gov
Lewis acids have also been employed as effective catalysts. Antimony(III) chloride (SbCl₃) has been shown to be a cost-effective and highly efficient catalyst for the one-pot synthesis of highly substituted piperidines through the condensation of aromatic aldehydes, aromatic amines, and β-ketoesters at room temperature. orgchemres.org This method is noted for its simple work-up, clean reaction profile, and good yields. orgchemres.org Similarly, lactic acid has been utilized as a green and efficient catalyst for a one-pot, five-component synthesis of highly substituted piperidines under ambient conditions. tandfonline.com
Organocatalysis provides another powerful tool. An enantioselective intramolecular aza-Michael reaction, catalyzed by 9-amino-9-deoxy-epi-hydroquinine with a trifluoroacetic acid co-catalyst, has been used to synthesize enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org This desymmetrization process yields piperidine products with high levels of enantioselectivity. rsc.org
Dual-catalytic systems are also emerging. A novel C–H amination strategy uses a combination of a Cu(II) Lewis acid and an organic hydrogen atom transfer (HAT) catalyst to activate C-H bonds adjacent to aromatic azaheterocycles, demonstrating high selectivity without the need for directing groups. mit.edu
Table 3: Comparison of Catalytic Systems for Piperidine Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
| Rhodium Complex | Asymmetric Carbometalation | High enantioselectivity for 3-substituted piperidines. | nih.gov |
| Antimony(III) chloride (SbCl₃) | Multi-component Condensation | Cost-effective, mild conditions, good yields. | orgchemres.org |
| Lactic Acid | Multi-component Condensation | Green catalyst, ambient temperature, high yields. | tandfonline.com |
| 9-Amino-9-deoxy-epi-hydroquinine | Intramolecular aza-Michael | High enantioselectivity for disubstituted piperidines. | rsc.org |
| Cu(II) / Organic HAT Catalyst | Dual-Catalytic C-H Amination | High selectivity for C-H activation without directing groups. | mit.edu |
This compound as a Core Scaffold for Bioactive Molecules
The this compound framework is a privileged structure in drug design, valued for its combination of a basic nitrogen atom, a hydrogen-bond-donating hydroxyl group, and a lipophilic N-butyl substituent. This arrangement of functional groups allows for diverse interactions with biological macromolecules, including ionic, hydrogen bonding, and hydrophobic interactions. Medicinal chemists utilize this scaffold as a starting point for creating extensive libraries of compounds to target a wide range of conditions, including cancer, Alzheimer's disease, and microbial infections. encyclopedia.pubchemicalbook.comdut.ac.za The defined stereochemistry of the 3-hydroxyl group, in particular, makes chiral variants of this scaffold, such as (R)- or (S)-1-Boc-3-hydroxypiperidine (a protected precursor), invaluable for developing enantiomerically pure drugs with improved specificity and potency. chemicalbook.comnbinno.comnbinno.com
The synthesis of derivatives based on the this compound core involves a variety of modern organic chemistry techniques. mdpi.comnih.gov The design strategy typically focuses on modifying three key positions: the nitrogen atom, the hydroxyl group, and the piperidine ring itself.
Modification at the Nitrogen Atom: The N-butyl group can be replaced with other alkyl or aryl substituents to modulate lipophilicity and steric bulk. This is often achieved through N-alkylation of a 3-hydroxypiperidine precursor.
Functionalization of the Hydroxyl Group: The hydroxyl group at the 3-position is a prime site for modification. It can be converted into esters or ethers, or used as a handle for attaching larger molecular fragments. nbinno.com These reactions allow for fine-tuning of the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor.
Substitution on the Piperidine Ring: Additional substituents can be introduced onto the carbon atoms of the piperidine ring to explore the steric and electronic requirements of the biological target.
Modern synthetic methods such as multicomponent reactions, cascade cyclizations, and catalytic hydrogenations are employed to create these analogues efficiently. nih.govnih.gov For instance, a "hydrogen borrowing" catalysis method can facilitate the stereoselective synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction steps. mdpi.com Furthermore, biotransformation methods and chemical resolution are used to produce specific stereoisomers, which is critical for studying stereochemical effects on activity. chemicalbook.com
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of this compound, SAR analyses guide the optimization of lead compounds by identifying key structural features required for potency and selectivity. drugdesign.org
The biological activity of this compound derivatives is highly dependent on the nature and placement of various substituents. SAR studies explore how modifications to the scaffold alter its interaction with a biological target. For example, in the broader class of anilidopiperidine analogues, which share the core piperidine ring, binding affinity for opioid receptors is critically dependent on the substituents on the nitrogen and the aromatic ring. nih.gov
Key findings from SAR studies on related piperidine scaffolds indicate that:
The length of the N-alkyl chain can be crucial; for certain targets, an N-propyl group confers optimal activity, whereas a longer N-butyl group may lead to a loss of potency. drugdesign.org
Substitution on aryl rings attached to the piperidine core can dramatically alter activity. For instance, the addition of a chloro group has been shown to increase the cytotoxicity of some piperidine derivatives against cancer cell lines. dut.ac.za
The basicity of the piperidine nitrogen is often essential for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
The following interactive table illustrates a hypothetical SAR study for a series of this compound derivatives, demonstrating how systematic chemical modifications can influence biological activity against a generic kinase target.
| Compound ID | R1 (at C4-position) | R2 (at N1-position) | Kinase Inhibition IC₅₀ (nM) |
| 1 | -H | -CH₂CH₂CH₂CH₃ | 520 |
| 2 | -F | -CH₂CH₂CH₂CH₃ | 250 |
| 3 | -OH | -CH₂CH₂CH₂CH₃ | 110 |
| 4 | -H | -CH₂CH₂CH₃ | 85 |
| 5 | -OH | -CH₂CH₂CH₃ | 40 |
This table is a representative example used to illustrate SAR principles.
The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. The piperidine ring in this compound typically adopts a stable chair conformation, but its flexibility, along with the rotational freedom of the N-butyl group, can influence how the molecule fits into a binding pocket. researchgate.net Medicinal chemists often design rigid analogues to "lock" the molecule into a specific bioactive conformation. This can be achieved by introducing double bonds or creating bridged, bicyclic structures. nih.gov By comparing the activity of these conformationally constrained analogues with the more flexible parent compound, researchers can deduce the optimal three-dimensional arrangement required for biological activity. nih.gov
The presence of a hydroxyl group at the C3-position renders this compound a chiral molecule, existing as (R) and (S) enantiomers. It is a well-established principle in pharmacology that stereoisomers can have significantly different biological activities, potencies, and metabolic profiles. nih.gov This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer.
For instance, studies on chiral natural products and their derivatives consistently show that only one enantiomer often accounts for the desired biological effect, while the other may be inactive or even produce undesired effects. nih.gov In the synthesis of the drug Ibrutinib, the (S)-enantiomer of a protected 3-hydroxypiperidine intermediate is specifically required for its therapeutic action as a Bruton's tyrosine kinase inhibitor. chemicalbook.com Therefore, the stereoselective synthesis and biological evaluation of individual (R)- and (S)-enantiomers of this compound derivatives are essential steps in the drug discovery process to identify the more potent and selective isomer. nbinno.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Pharmacological Profiling in Pre-clinical Models
Once novel derivatives of this compound are synthesized, they undergo pharmacological profiling in pre-clinical models to characterize their biological effects and potential therapeutic utility. This process involves a systematic examination of the compound's activity in a variety of in vitro (cell-based) and in vivo (animal) assays. dut.ac.za Piperidine derivatives as a class have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. encyclopedia.pubdut.ac.za
Pre-clinical profiling for a new this compound analogue might include:
In Vitro Assays: These experiments measure the compound's direct effect on a specific molecular target or cell type. Examples include enzyme inhibition assays (e.g., measuring IC₅₀ values against a panel of kinases), receptor binding assays (determining Kᵢ values for various receptors), and cell viability assays (assessing cytotoxicity, GI₅₀, against cancer cell lines).
In Vivo Models: Compounds that show promise in vitro are advanced to studies in animal models of disease. These studies assess the compound's efficacy in a complex biological system.
The data gathered during pharmacological profiling are crucial for selecting lead candidates for further development. The table below provides a hypothetical example of pre-clinical data for a promising derivative.
| Assay Type | Target/Model | Measurement | Result |
| Enzyme Inhibition | Kinase X | IC₅₀ | 45 nM |
| Receptor Binding | Receptor Y | Kᵢ | 120 nM |
| Cell Viability | Melanoma Cell Line | GI₅₀ | 1.5 µM |
| Anti-inflammatory | LPS-stimulated macrophages | TNF-α Inhibition | 65% at 1 µM |
This table is a representative example of data from pre-clinical pharmacological profiling.
In Vitro Cellular Assays and Mechanistic Investigations
There is currently no publicly available scientific literature that details the effects of this compound on the cell viability or proliferation of glioblastoma cell lines. While numerous compounds are continuously evaluated for their potential against aggressive brain tumors like glioblastoma, this compound does not appear to be among them. nih.govbjournal.orgnih.gov Research in this area typically involves treating glioblastoma cell lines, such as U-251 MG or LN-18, with the compound of interest and measuring cell survival and growth over time using assays like the MTT assay. bjournal.orgnih.gov Such studies are fundamental in the initial screening phase of anticancer drug development, but data for this compound is absent.
The impact of this compound on key intracellular signaling pathways remains uninvestigated in published research. There are no studies describing its ability to modulate cyclic AMP (cAMP) signaling, a crucial pathway in cellular communication. nih.govnih.gov Furthermore, its role in inducing or mitigating reactive oxygen species (ROS) production—a factor implicated in numerous diseases—has not been characterized. mdpi.commdpi.com Investigations into whether this compound causes mitochondrial dysfunction, a critical aspect of toxicology and therapeutic action, are also absent from the scientific record. nih.govnih.gov
In Vivo Efficacy Studies in Animal Models (e.g., neuropathic pain, inflammation, obesity)
Pre-clinical evaluation of this compound in established animal models for major disease indications has not been reported. There are no published in vivo studies assessing its efficacy in models of neuropathic pain, which are crucial for developing new analgesics. nih.govresearchgate.netnih.gov Likewise, its potential anti-inflammatory effects have not been tested in standard animal models of inflammation. nih.govmdpi.com The compound's effect on metabolic diseases is also unknown, as no research has been published on its use in animal models of obesity. researchgate.netcriver.comnih.gov
Computational Chemistry and Molecular Modeling in Drug Design
Ligand Docking and Receptor Interaction Analysis
Computational studies to predict the binding affinity and interaction of this compound with specific biological targets are not available in the scientific literature. Molecular docking is a standard computational technique used to simulate the interaction between a small molecule (ligand) and a receptor, providing insights into its potential mechanism of action. nih.govbiointerfaceresearch.com However, no such analyses have been published for this compound, indicating that its potential protein targets and binding modes have not been computationally explored or disclosed.
Molecular Dynamics Simulations
To date, no molecular dynamics (MD) simulations involving this compound have been published. MD simulations are powerful computational methods that provide detailed information on the physical movements of atoms and molecules, allowing scientists to understand the stability of ligand-receptor complexes and the conformational changes that occur over time. mdpi.commdpi.com The absence of such studies suggests that the dynamic behavior of this compound within a biological target's binding site has not been investigated.
Medicinal Chemistry and Pre Clinical Biological Investigations
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques integral to modern drug discovery. dovepress.com They serve to identify novel molecules that are likely to be biologically active by focusing on the essential three-dimensional arrangement of chemical features necessary for molecular recognition at a biological target. nih.gov
A pharmacophore is an abstract representation of the key molecular interaction features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, that are critical for a ligand to bind to a specific receptor and elicit a biological response. dergipark.org.tr These models can be developed based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). dovepress.com
The 1-butylpiperidin-3-ol scaffold possesses distinct chemical features that make it a valuable moiety for consideration in pharmacophore development:
Positive Ionizable (P) / Hydrogen Bond Acceptor (A): The nitrogen atom within the piperidine (B6355638) ring is basic and, at physiological pH, is typically protonated, serving as a positive ionizable feature. It can also act as a hydrogen bond acceptor.
Hydrogen Bond Donor (D) & Acceptor (A): The hydroxyl (-OH) group at the 3-position is a classic hydrogen bond donor and can also function as a hydrogen bond acceptor.
Hydrophobic (H): The n-butyl group attached to the piperidine nitrogen provides a significant hydrophobic feature, which can engage in van der Waals or hydrophobic interactions within a receptor binding pocket.
These features, in their specific 3D spatial arrangement, can be used to construct a pharmacophore query. Such a query acts as a template to search large databases of chemical compounds in a process known as virtual screening.
Virtual screening is the computational equivalent of high-throughput screening, allowing for the rapid and cost-effective filtering of vast chemical libraries to identify a smaller, more manageable subset of molecules with a higher probability of being active. als-journal.com Compounds from the database that can match the pharmacophore query's features in the correct 3D orientation are identified as "hits." These hits can then be prioritized for acquisition and experimental testing.
For instance, a hypothetical pharmacophore model developed for a specific target might include the features present in the this compound scaffold. The table below illustrates what such a hypothetical pharmacophore model could look like.
| Feature ID | Feature Type | Associated Moiety (in this compound) | X Coordinate (Å) | Y Coordinate (Å) | Z Coordinate (Å) | Radius (Å) |
|---|---|---|---|---|---|---|
| P1 | Positive Ionizable (P) | Piperidine Nitrogen | 1.2 | 0.5 | -0.2 | 1.5 |
| D1 | Hydrogen Bond Donor (D) | Hydroxyl Group | -1.8 | -1.0 | 1.5 | 1.0 |
| H1 | Hydrophobic (H) | n-Butyl Group | 3.5 | 1.2 | -1.1 | 2.0 |
Note: The data in this table is for illustrative purposes only and represents a hypothetical pharmacophore model.
Following a virtual screening campaign using such a model, a list of hit compounds would be generated. These hits would then be ranked based on how well they fit the pharmacophore model (fitness score) and other computational metrics like estimated binding energy. The table below provides a hypothetical example of a virtual screening output where a derivative containing the this compound core is identified as a potential hit.
| Hit ID | Chemical Structure | Pharmacophore Fitness Score | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| ZINC12345678 | Derivative of this compound | 2.85 | -8.2 |
| ZINC87654321 | Unrelated Scaffold | 2.79 | -7.9 |
| ZINC13579246 | Unrelated Scaffold | 2.61 | -7.5 |
Note: The data in this table is for illustrative purposes only and represents a hypothetical virtual screening result.
While the this compound scaffold possesses the fundamental chemical features for molecular recognition, making it a relevant candidate for computational drug design studies, specific research detailing pharmacophore modeling and virtual screening campaigns centered on this exact compound is not widely available in peer-reviewed literature. researchgate.net Nevertheless, the principles of these computational methods provide a clear framework for how the unique structural attributes of this compound could be leveraged to discover novel bioactive agents.
Advanced Analytical and Characterization Techniques
Spectroscopic Methods for Structural Elucidation of Derivatives
Spectroscopic techniques are fundamental in unequivocally determining the molecular structure of 1-Butylpiperidin-3-ol derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose, offering detailed insights into the atomic connectivity and mass of the molecules.
NMR spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete mapping of the molecular framework.
In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the butyl group and the piperidine (B6355638) ring. The protons on the carbon adjacent to the nitrogen atom (α-protons) would appear downfield due to the deshielding effect of the nitrogen. The proton on the carbon bearing the hydroxyl group (-CHOH) would also have a characteristic chemical shift.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons in the piperidine ring and the butyl chain are indicative of their bonding environment. For instance, the carbon atom attached to the hydroxyl group would exhibit a chemical shift in the range typical for secondary alcohols.
Table 1: Predicted NMR Spectral Data for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H NMR | -CH(OH)- | ~3.6 - 3.8 | Multiplet, proton on carbon with hydroxyl group |
| Piperidine Ring Protons | ~1.4 - 3.0 | Complex multiplets | |
| -N-CH₂-(CH₂)₂-CH₃ | ~2.3 - 2.5 | Triplet, protons alpha to nitrogen on butyl chain | |
| -N-CH₂-CH₂-CH₂-CH₃ | ~1.4 - 1.6 | Multiplet | |
| -N-(CH₂)₂-CH₂-CH₃ | ~1.2 - 1.4 | Multiplet | |
| -N-(CH₂)₃-CH₃ | ~0.9 | Triplet, terminal methyl group | |
| ¹³C NMR | -CH(OH)- | ~65 - 70 | Carbon attached to hydroxyl group |
| Piperidine Ring Carbons (α to N) | ~55 - 60 | Carbons adjacent to the ring nitrogen | |
| Piperidine Ring Carbons (β, γ to N) | ~20 - 40 | Remaining ring carbons | |
| -N-CH₂-(CH₂)₂-CH₃ | ~58 - 62 | Carbon alpha to nitrogen on butyl chain | |
| Butyl Chain Carbons | ~20 - 30 | Remaining methylene (B1212753) carbons on butyl chain | |
| -N-(CH₂)₃-CH₃ | ~14 | Terminal methyl carbon |
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions.
The mass spectrum of this compound would show a molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for N-alkyl piperidine structures include alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals. For alcohols, a characteristic fragmentation is the neutral loss of a water molecule (H₂O) from the molecular ion. libretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table presents hypothetical data based on common fragmentation rules for amines and alcohols.
| Predicted m/z | Ion Formula | Description of Fragment |
|---|---|---|
| 158.26 | [C₉H₂₀NO]⁺ | Molecular Ion [M+H]⁺ |
| 140.25 | [C₉H₁₈N]⁺ | Loss of H₂O from the molecular ion |
| 114.19 | [C₇H₁₆N]⁺ | Alpha-cleavage with loss of a propyl radical (C₃H₇) |
| 100.16 | [C₆H₁₄N]⁺ | Cleavage of the butyl group at the β-position |
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatography is essential for separating this compound from impurities and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) is the standard for purity checks, while Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations.
HPLC is a robust and widely used method for determining the purity of pharmaceutical compounds. For a polar compound like this compound, reversed-phase HPLC is typically employed. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. By monitoring the elution profile with a detector (e.g., UV or MS), the presence and quantity of impurities can be accurately determined.
Table 3: Typical HPLC Conditions for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Column Temperature | 25 - 40 °C |
Since the hydroxyl group is at the 3-position of the piperidine ring, this compound is a chiral molecule and exists as a pair of enantiomers. Separating these enantiomers is critical, as they can have different pharmacological activities. SFC is a powerful technique for chiral separations, offering significant advantages over traditional normal-phase HPLC. selvita.comafmps.be
SFC uses supercritical carbon dioxide as the main component of the mobile phase, which reduces the consumption of toxic organic solvents, making it a "greener" technology. youtube.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency without sacrificing resolution. afmps.be Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioselective separation of such compounds. nih.gov
Table 4: Comparison of SFC and HPLC for Chiral Separation of this compound
| Parameter | Supercritical Fluid Chromatography (SFC) | Normal-Phase HPLC |
|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ | Hexane, Heptane |
| Co-solvent | Methanol, Ethanol, Isopropanol | Isopropanol, Ethanol |
| Typical Run Time | 3 - 10 minutes | 10 - 30 minutes |
| Solvent Consumption | Low (CO₂ is recycled) | High |
| Environmental Impact | Low | High |
| Throughput | High | Moderate |
| Cost | Lower operational cost due to less solvent waste | Higher operational cost |
Biotransformation and Metabolic Stability Assessment (Pre-clinical)
Before a compound can be considered for clinical trials, its metabolic fate must be understood. Pre-clinical studies use in vitro models to assess the biotransformation and metabolic stability of new chemical entities like this compound. These studies help predict how the drug will be processed in the body. nih.gov
The metabolic stability of a compound is typically evaluated by incubating it with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human). bioivt.comspringernature.com These systems contain the primary enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) family. youtube.com The rate at which the parent compound disappears over time is measured by LC-MS/MS, and from this data, key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½) are calculated. nuvisan.com
The primary metabolic pathways for this compound are predicted to involve Phase I reactions. These include:
N-dealkylation: Cleavage of the N-butyl group to form 3-hydroxypiperidine (B146073).
Hydroxylation: Oxidation of the butyl chain at various positions (ω, ω-1, etc.) to form alcohol metabolites.
Oxidation: Further oxidation of the secondary alcohol on the piperidine ring to a ketone (1-butyl-3-piperidone).
These Phase I metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation) to increase their water solubility and facilitate excretion.
Table 5: Potential Phase I Metabolites of this compound
| Metabolite | Biotransformation Pathway | Description |
|---|---|---|
| Piperidin-3-ol | N-Dealkylation | Removal of the N-butyl group. |
| 1-(4-hydroxybutyl)piperidin-3-ol | ω-Hydroxylation | Oxidation at the terminal carbon of the butyl chain. |
| 1-(3-hydroxybutyl)piperidin-3-ol | ω-1 Hydroxylation | Oxidation at the carbon adjacent to the terminal carbon. |
| 1-Butylpiperidine-1-oxide | N-Oxidation | Oxidation of the piperidine nitrogen. |
| 1-Butylpiperidin-3-one | Oxidation | Oxidation of the secondary alcohol to a ketone. |
In Vitro Metabolic Stability (e.g., liver microsomes)
An extensive search of scientific literature and databases did not yield specific data on the in vitro metabolic stability of this compound in liver microsomes. While general methodologies for assessing the metabolic stability of chemical compounds are well-established, dedicated studies quantifying the half-life (t½) or intrinsic clearance (Clint) of this compound are not publicly available.
Typically, such studies would involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes. The disappearance of the parent compound over time would be monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The resulting data would be used to calculate key stability parameters, as illustrated in the hypothetical data table below.
Interactive Data Table: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available |
Note: The table above is for illustrative purposes only. No experimental data for this compound was found.
Without experimental data, it is not possible to definitively characterize the metabolic stability of this compound. Generally, piperidine-containing compounds can undergo metabolism by CYP enzymes. The rate and extent of this metabolism are highly dependent on the specific substitutions on the piperidine ring and the nitrogen atom.
Biotransformation Pathway Identification in Animal Models
Specific studies identifying the biotransformation pathways of this compound in any animal models (e.g., rats, mice, dogs) have not been reported in the available scientific literature. The identification of metabolic pathways involves administering the compound to an animal model and subsequently analyzing biological samples (e.g., urine, feces, plasma) to identify and characterize the structure of its metabolites.
For piperidine derivatives, common metabolic transformations include:
N-dealkylation: Cleavage of the N-butyl group to form 3-hydroxypiperidine. This is a common metabolic pathway for N-substituted piperidines.
Hydroxylation: Introduction of a hydroxyl group onto the butyl chain or the piperidine ring.
Oxidation: Further oxidation of the alcohol group at the 3-position to a ketone (1-butylpiperidin-3-one) or oxidation of the butyl chain.
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of the parent compound or its phase I metabolites to facilitate excretion.
However, without specific research on this compound, the exact metabolites and the primary biotransformation routes remain unknown. Detailed research findings on the metabolic fate of this specific compound are required to elucidate its biotransformation pathways in animal models.
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Applications beyond Current Scope
While existing research has linked butylpiperidine derivatives to specific neurological targets, the structural versatility of the 1-butylpiperidin-3-ol scaffold opens doors to a much broader range of therapeutic areas. The discovery of bioactive molecules remains a significant challenge, but the modification of known scaffolds is a proven strategy for developing new therapeutic agents. nih.gov
Future research is likely to focus on modifying the core structure to explore its activity against a variety of biological targets. For instance, derivatives of 1-butylpiperidine (B1593781) have been investigated as selective ligands for dopamine (B1211576) D4 receptors and as muscarinic M1 receptor agonists, suggesting potential applications in treating cognitive deficits in schizophrenia or other neuropsychiatric disorders. nih.govnih.govfigshare.com By analogy, novel derivatives of this compound could be designed and screened for activity against other G-protein coupled receptors (GPCRs), ion channels, or enzymes implicated in different diseases. The exploration of its antioxidant potential, similar to that discovered in other novel heterocyclic compounds, could also be a fruitful area of investigation. mdpi.com The broad pharmacological relevance of the piperidine (B6355638) moiety itself supports the potential for discovering entirely new activities, from anticancer to antimicrobial agents. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The design and optimization of new drug candidates is a complex, costly, and time-consuming process. nih.govresearchgate.net Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools to overcome these challenges. nih.govnih.gov In the context of this compound, AI and ML can be leveraged to accelerate the design of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Machine learning models can be trained on large datasets of existing piperidine-containing compounds to predict the biological activity and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, virtual derivatives of this compound. nih.gov This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.govresearchgate.net For example, deep learning algorithms like convolutional neural networks (CNNs) can extract information from a molecule's graph structure to predict properties such as solubility. nih.gov Furthermore, AI can aid in understanding the complex interactions between a ligand and its target protein, facilitating the rational design of molecules with improved binding affinity and specificity. nih.govnih.gov
Table 1: Applications of AI/ML in the Design of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Virtual High-Throughput Screening | Rapidly screens large virtual libraries of derivatives against biological targets. | Prioritizes promising compounds for synthesis, reducing costs and time. nih.gov |
| ADME/T Property Prediction | Predicts pharmacokinetic and toxicity profiles of new molecules. | Reduces the risk of late-stage failures in drug development. nih.gov |
| De Novo Drug Design | Generates novel molecular structures with desired properties. | Explores new chemical space for innovative drug candidates. nih.gov |
| Target Interaction Analysis | Simulates and predicts binding modes and affinities at the molecular level. | Facilitates rational design of more potent and selective ligands. nih.gov |
Development of Sustainable and Green Synthetic Methodologies
The pharmaceutical industry is under increasing pressure to adopt more environmentally friendly manufacturing processes. jddhs.commdpi.com Green chemistry principles, which focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency, are central to this effort. jddhs.comunibo.it Future research on this compound and its derivatives will undoubtedly emphasize the development of sustainable synthetic routes.
Key areas of focus include:
Use of Greener Solvents: Replacing traditional, hazardous organic solvents with more benign alternatives like water, supercritical fluids, or bio-based solvents. jddhs.com
Catalysis: Employing highly efficient and recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous metal catalysts, to improve atom economy and reduce waste. jddhs.commdpi.com Biocatalysis, in particular, offers the advantage of operating under mild conditions with high selectivity. jddhs.com
Energy Efficiency: Utilizing innovative technologies like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, thereby saving energy. mdpi.com
Renewable Feedstocks: Exploring synthetic pathways that begin from renewable raw materials rather than petroleum-based starting materials. jddhs.com
These approaches not only minimize the environmental footprint of synthesizing this compound analogues but can also lead to more efficient and cost-effective production processes. mdpi.comunibo.it
Advancements in Stereoselective Synthesis of Complex Analogues
Many biological targets, such as receptors and enzymes, are chiral. Therefore, the biological activity of a molecule often depends on its specific three-dimensional stereochemistry. The hydroxyl group at the 3-position and potential substituents on the piperidine ring of this compound mean that its derivatives can exist as multiple stereoisomers. Developing methods for the stereoselective synthesis of these analogues is crucial for creating highly specific and potent drugs. lookchem.com
Emerging research in this area focuses on creating complex, polyfunctional piperidines with precise control over their stereochemistry. scispace.com Advanced synthetic strategies that are being applied to piperidine synthesis include:
Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer or diastereomer over others.
Ring-Closing Metathesis (RCM): A powerful reaction for constructing the piperidine ring with control over substituent placement. researchgate.net
Biocatalysis: Utilizing enzymes, such as ketoreductases, for highly stereoselective reductions and other transformations, which is a key principle in green chemistry. mdpi.comrsc.org
Multi-component Reactions: Developing efficient one-pot reactions that combine three or more starting materials to rapidly build molecular complexity in a stereocontrolled manner. scispace.comrsc.org
These advanced synthetic methods will enable chemists to systematically prepare a diverse library of stereochemically pure analogues of this compound, which is essential for detailed structure-activity relationship (SAR) studies and the development of optimized therapeutic agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
